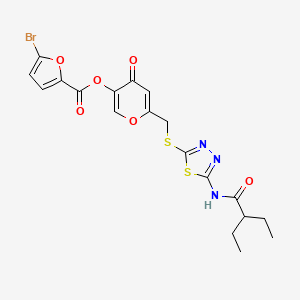

![molecular formula C19H22N2O2S B2925759 (3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid CAS No. 337500-97-7](/img/structure/B2925759.png)

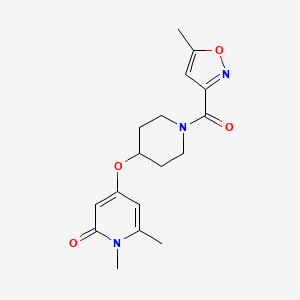

(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid, commonly known as CCYSA, is a novel compound that has been synthesized and studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis of Hexahydroindoles and Indoloisoquinolinones

Acetal-protected cyclohexyl-acetic acids serve as precursors in the synthesis of various hexahydroindoles, demonstrating their utility in complex organic transformations. These compounds undergo acid-catalyzed cyclization, leading to novel indoloisoquinolinones, highlighting their role in synthesizing heterocyclic compounds with potential bioactive properties (Juma et al., 2009).

Facile Synthesis of Furanones and Pyranones

Cyclopropylideneacetic acids and esters, when reacted with copper(II) bromide or iodide, yield 4-substituted furanones and dihydropyranones. The selectivity of these reactions showcases the compound's versatility in synthesizing oxygen-containing heterocycles, which are valuable in pharmaceutical chemistry (Huang & Zhou, 2002).

Rearrangement of Enol Esters

The rearrangement of pyrrole and indole substituted enol esters of cyclohexane-1,3-dione into enamino acids underlines the application of cyclohexyl-acetic acids in complex rearrangement reactions, which could be exploited in the synthesis of various organic compounds with potential biological activities (Oliver et al., 1991).

Synthesis of Porphyrins with Exocyclic Rings

The transformation of cyclohexanone derivatives into meso,β-propanoporphyrins showcases another intriguing application. These reactions, involving regioselective oxidation and acid-catalyzed condensation, demonstrate the potential of cyclohexyl-acetic acids in synthesizing complex macrocycles, which are significant in materials science and photodynamic therapy (Lash, 1998).

Tandem Acylation-Cycloalkylation

The reaction of cyclohexene-1-acetic acid with various aromatic substrates to produce hexahydrophenanthrenes via tandem acylation-cycloalkylation underlines the utility of cyclohexyl-acetic acids in synthesizing polycyclic aromatic hydrocarbons. These compounds are crucial in organic electronics and pharmaceuticals (Ramana & Potnis, 1996).

Propiedades

IUPAC Name |

ethyl 2-[(3-cyano-4-cyclohex-3-en-1-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c1-2-23-17(22)12-24-19-15(11-20)18(13-7-4-3-5-8-13)14-9-6-10-16(14)21-19/h3-4,13H,2,5-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQHNCRJHYQKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(CCC2)C(=C1C#N)C3CCC=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Cyano-4-cyclohex-3-enyl-6,7-dihydro-5H-[1]pyrindin-2-ylsulfanyl)-acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

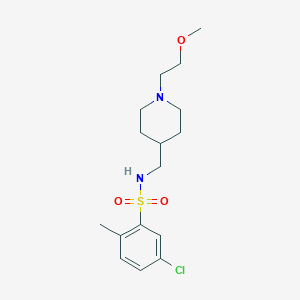

![Ethyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925679.png)

![3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2925680.png)

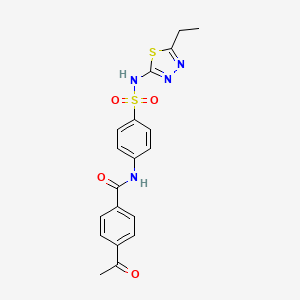

![2-chloro-5-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2925682.png)

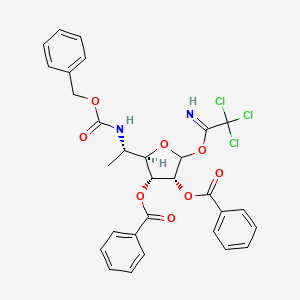

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)

![4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2925685.png)

![2-{2-[(4-Ethoxyphenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2925688.png)

![1-methyl-8-(3-methylphenyl)-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2925692.png)

![N-butyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2925696.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2925698.png)